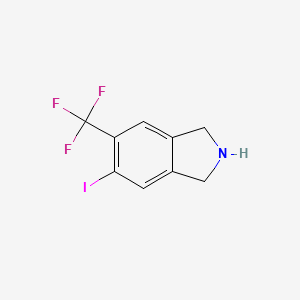

5-Iodo-6-(trifluoromethyl)isoindoline

Description

5-Iodo-6-(trifluoromethyl)isoindoline is a halogenated isoindoline derivative featuring an iodine substituent at position 5 and a trifluoromethyl (-CF₃) group at position 6 of the isoindoline core. Isoindoline, a bicyclic structure comprising fused benzene and pyrrole rings, serves as a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H7F3IN |

|---|---|

Molecular Weight |

313.06 g/mol |

IUPAC Name |

5-iodo-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C9H7F3IN/c10-9(11,12)7-1-5-3-14-4-6(5)2-8(7)13/h1-2,14H,3-4H2 |

InChI Key |

SWDPTNXKMPOGOV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2CN1)I)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Iodo-6-(trifluoromethyl)isoindoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-iodoaniline with trifluoroacetic anhydride followed by cyclization can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

5-Iodo-6-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The iodine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-Iodo-6-(trifluoromethyl)isoindoline exhibit significant anticancer properties. For instance, isoindole derivatives have been tested against various human cancer cell lines, demonstrating potent antimitotic activity. In one study, a related compound showed mean GI50/TGI values of 15.72/50.68 μM against tumor cells . This suggests that this compound could be evaluated for similar effects.

Antiviral Properties

Fluorinated isoindolines have been reported to possess antiviral activities, particularly against hepatitis C virus protease . The incorporation of trifluoromethyl groups may enhance the bioavailability and binding affinity of these compounds to viral targets.

Antimicrobial Activity

The antimicrobial potential of isoindoline derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is an area of ongoing research. It is hypothesized that the compound may interact with specific cellular targets or pathways involved in cell proliferation and apoptosis. For example, some studies suggest that halogenated isoindoles can induce apoptosis in cancer cells through the activation of caspase pathways .

| Compound Name | Activity Type | IC50/μM | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| Related Isoindole Derivative | Antiviral | TBD | |

| Isoindole Derivatives | Antimicrobial | IC50 < 50 |

Table 2: Synthesis Methods Comparison

Mechanism of Action

The mechanism of action of 5-Iodo-6-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets. The presence of iodine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differences are summarized below:

| Compound Name | Substituents | Core Structure | CAS Number | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 5-Iodo-6-(trifluoromethyl)isoindoline | Iodo (C5), -CF₃ (C6) | Isoindoline | Not reported | ~315.1 (estimated) | Pharmaceutical intermediates, catalysis |

| 5-Methyl-6-(trifluoromethyl)indoline | Methyl (C5), -CF₃ (C6) | Indoline | Not reported | ~245.3 (estimated) | Agrochemical research |

| 4-(Trifluoromethyl)isoindoline | -CF₃ (C4) | Isoindoline | Not reported | ~201.1 (estimated) | Material science |

| Pyridalyl | -CF₃ on pyridine, dichloro groups | Pyridine ether | 179101-81-6 | 491.12 | Insecticide |

| 1,3-Diiminobenz[f]isoindoline | Diimino groups | Benz[f]isoindoline | 65558-69-2 | ~237.3 (estimated) | R&D (non-medicinal) |

Key Observations :

- The -CF₃ group improves thermal stability and lipophilicity relative to non-fluorinated analogs .

- Core Structure : Isoindoline derivatives (e.g., 4-(trifluoromethyl)isoindoline) exhibit distinct electronic profiles compared to indoline (a pyrrolidine-fused benzene), influencing reactivity in ring-opening or substitution reactions .

- Functionalization Potential: The iodine substituent enables cross-coupling (e.g., Suzuki-Miyaura), whereas -CF₃ may limit nucleophilic aromatic substitution due to its electron-withdrawing nature .

Pharmaceutical Relevance

- Drug Design : The isoindoline scaffold is prevalent in kinase inhibitors and GPCR modulators. The iodine atom in this compound could serve as a radiolabeling site for imaging agents .

- Metabolic Stability : Trifluoromethyl groups reduce cytochrome P450-mediated metabolism, a trait shared with Pyridalyl, an insecticide with extended environmental persistence .

Material Science

- Electron-Deficient Cores : The -CF₃ group enhances electron-accepting properties, making such compounds candidates for organic semiconductors or photovoltaic materials .

Q & A

Q. What protocols ensure reproducibility in toxicity studies of this compound?

- Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) with standardized dosing in rodent models. Include positive controls (e.g., cisplatin for nephrotoxicity) and negative controls (vehicle-only groups). Blind histopathological assessments to reduce bias. Data must meet criteria for statistical power (n ≥ 6 per group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.